molecular formula C16H14N4OS B4753590 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide

6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide

Cat. No. B4753590
M. Wt: 310.4 g/mol
InChI Key: WXUOQHWUVDTDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide, also known as A-804598, is a potent and selective antagonist of P2X7 receptor. P2X7 receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and immune response. The discovery of A-804598 has opened up new avenues for the development of therapeutic agents targeting P2X7 receptor.

Mechanism of Action

P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, P2X7 receptor forms a non-selective cation channel, which allows the influx of Ca2+ and Na+ ions and the efflux of K+ ions. This results in the activation of various downstream signaling pathways, including the inflammasome and the release of pro-inflammatory cytokines. 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide binds to the allosteric site of P2X7 receptor and prevents its activation by ATP, thereby inhibiting the downstream signaling pathways.
Biochemical and Physiological Effects:
6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has been shown to have various biochemical and physiological effects, including the inhibition of ATP-induced Ca2+ influx, the suppression of inflammasome activation, and the reduction of pro-inflammatory cytokine production. 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has also been shown to have analgesic effects in animal models of neuropathic and inflammatory pain. In addition, 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has been shown to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide is a potent and selective antagonist of P2X7 receptor, which makes it an ideal tool for studying the role of P2X7 receptor in various physiological and pathological processes. However, the use of 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide in lab experiments has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects on other purinergic receptors.

Future Directions

The discovery of 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has opened up new avenues for the development of therapeutic agents targeting P2X7 receptor. Future research could focus on the development of more potent and selective P2X7 receptor antagonists, the elucidation of the structural basis of P2X7 receptor activation and inhibition, and the identification of novel therapeutic applications of P2X7 receptor antagonists in various diseases, including inflammation, pain, and cancer.

Scientific Research Applications

6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has been extensively studied in various in vitro and in vivo models to elucidate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activation of P2X7 receptor by ATP, which leads to the suppression of various inflammatory and immune responses. 6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide has also been shown to have analgesic and antitumor effects in animal models.

properties

IUPAC Name

2-amino-5-cyano-N-phenyl-6-prop-2-enylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-2-8-22-16-11(10-17)9-13(14(18)20-16)15(21)19-12-6-4-3-5-7-12/h2-7,9H,1,8H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOQHWUVDTDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=C(C=C1C#N)C(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(allylthio)-2-amino-5-cyano-N-phenylnicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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